molecular formula C21H26ClNO4 B14133963 Gindarine hydrochloride CAS No. 4880-82-4

Gindarine hydrochloride

Cat. No.: B14133963
CAS No.: 4880-82-4
M. Wt: 391.9 g/mol
InChI Key: MGSZZQQRTPWMEI-LMOVPXPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gindarine hydrochloride can be synthesized through various chemical processes. One common method involves the extraction of total alkaloids from plant raw materials, followed by separation using chromatographic techniques . The synthetic route typically involves the reaction of specific plant extracts with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and crystallization processes. The compound is then converted into its hydrochloride form through reaction with hydrochloric acid under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Gindarine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gindarine hydrochloride is unique due to its specific interaction with dopamine receptors and its potent muscle relaxant properties. Its ability to act as a selective dopamine D1 receptor antagonist sets it apart from other similar compounds .

Properties

CAS No.

4880-82-4

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride

InChI

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H/t17-;/m0./s1

InChI Key

MGSZZQQRTPWMEI-LMOVPXPDSA-N

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl

Origin of Product

United States

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